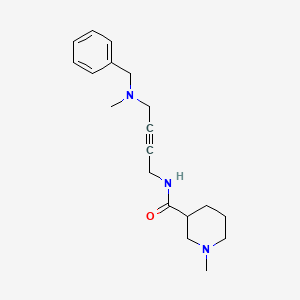

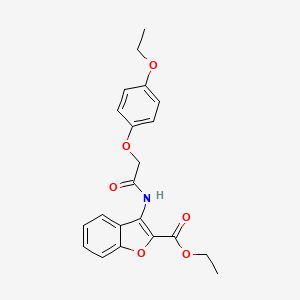

4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide, also known as EFHF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide, also known as 4-ethoxy-3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide. Each section focuses on a unique application field.

Pharmaceutical Development

This compound has potential applications in pharmaceutical development due to its unique chemical structure. The presence of both sulfonamide and fluorine groups can enhance the compound’s bioavailability and metabolic stability. These properties make it a promising candidate for the development of new drugs targeting various diseases, including cancer and bacterial infections .

Antimicrobial Agents

The sulfonamide group in this compound is known for its antimicrobial properties. Research indicates that derivatives of sulfonamides can inhibit the growth of bacteria and fungi. This compound could be explored as a potential antimicrobial agent, particularly in the development of new antibiotics to combat resistant strains of bacteria .

Catalysis in Organic Synthesis

In organic synthesis, this compound can serve as a catalyst or a reagent. The presence of the ethoxy and fluoro groups can facilitate various chemical reactions, including nucleophilic substitutions and electrophilic additions. This makes it valuable in the synthesis of complex organic molecules, which are essential in the production of pharmaceuticals and agrochemicals .

Material Science

The unique structural features of this compound can be utilized in material science. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation. This application is particularly relevant in the development of advanced materials for industrial applications .

Biochemical Research

In biochemical research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural components allow it to interact with various biological molecules, making it useful in the investigation of biochemical processes and the development of enzyme inhibitors .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry, particularly as a pesticide or herbicide. The sulfonamide group can disrupt the metabolic processes of pests and weeds, making it an effective agent in protecting crops and enhancing agricultural productivity .

Environmental Science

In environmental science, this compound can be used in the detection and removal of pollutants. Its chemical properties allow it to bind with heavy metals and other contaminants, facilitating their removal from water and soil. This application is crucial in efforts to mitigate environmental pollution and promote sustainability .

Medicinal Chemistry

Finally, in medicinal chemistry, this compound can be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for the development of new treatments for various diseases, including inflammatory and autoimmune disorders .

properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO5S/c1-2-20-12-4-3-10(7-11(12)14)21(17,18)15-8-13(16)5-6-19-9-13/h3-4,7,15-16H,2,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZSQJXKARKFNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

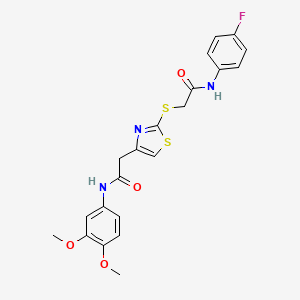

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2728485.png)

methanone](/img/structure/B2728488.png)

![N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2728489.png)

![N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2728495.png)

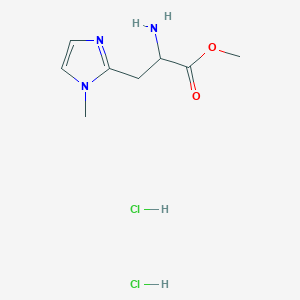

![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2728496.png)